molecular formula C13H8FN3OS B1450815 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325304-97-9

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No. B1450815
M. Wt: 273.29 g/mol
InChI Key: RCDSEBGBBOPTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazole derivatives are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is characterized by the presence of a 1,2,4-oxadiazole ring, a pyridine ring, and a thiol group . The exact structure could not be retrieved from the available sources.

Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are known for their wide range of therapeutic applications. They exhibit a spectrum of bioactivities including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The structural feature of the 1,3,4-oxadiazole ring, akin to that of pyridine with nitrogen atoms, makes these derivatives effective in binding with biological systems, thereby eliciting various biological activities (Verma et al., 2019).

Synthesis and Activity Studies of Imidazole Scaffold Derivatives

Compounds with a tri- and tetra-substituted imidazole scaffold, including those preserving the 4-fluorophenyl ring, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for the development of treatments targeting proinflammatory cytokine release. The synthesis and activity studies of these compounds have shown that modifications, such as the introduction of a side chain at the 2 position of the pyrimidine ring, can improve inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).

Biological Activities of Coumarin and Oxadiazole Derivatives

The coumarin and oxadiazole derivatives are highlighted for their vast range of biological activities which can be further modified to synthesize more effective and potent drugs. These activities include anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. The oxadiazole moiety, in particular, is derived from furan by substitution of two methylene groups with two pyridine type nitrogens, indicating a broad spectrum of antimicrobial, anticancer, and anti-inflammatory activities (Jalhan et al., 2017).

properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-5-3-8(4-6-9)11-16-12(18-17-11)10-2-1-7-15-13(10)19/h1-7H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSEBGBBOPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
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3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

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